molecular formula C11H12Cl2O3S B1455787 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride CAS No. 1496690-60-8

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1455787
CAS No.: 1496690-60-8
M. Wt: 295.2 g/mol
InChI Key: MCWMSUSEGNGEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H12ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries .

Scientific Research Applications

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride is not specified in the searched resources. As a sulfonyl chloride, it is likely to act as an electrophile in chemical reactions .

Safety and Hazards

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride is classified as a dangerous substance. It has a signal word of “Danger” and is classified as Class 8 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . The hazard statement is H314 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with 2-cyclopropylethanol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ether linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride is unique due to its specific reactivity as a sulfonyl chloride, making it a valuable intermediate in the synthesis of various chemical compounds. Its ability to undergo nucleophilic substitution and hydrolysis reactions allows for the formation of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

5-chloro-2-(2-cyclopropylethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3S/c12-9-3-4-10(11(7-9)17(13,14)15)16-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMSUSEGNGEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.